3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole

Description

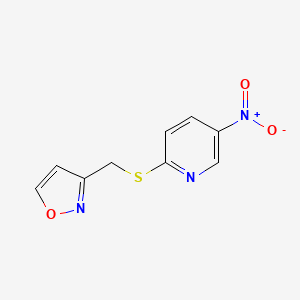

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole is a heterocyclic compound featuring an isoxazole core linked via a thiomethyl (-S-CH2-) group to a 5-nitro-substituted pyridine ring. This compound’s structural uniqueness lies in the combination of isoxazole, thioether, and nitropyridine functionalities, which may enhance binding to biological targets such as enzymes or receptors .

Structure

3D Structure

Properties

IUPAC Name |

3-[(5-nitropyridin-2-yl)sulfanylmethyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3S/c13-12(14)8-1-2-9(10-5-8)16-6-7-3-4-15-11-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBALFDKUKDQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SCC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole typically involves the reaction of 5-nitropyridine-2-thiol with a suitable isoxazole precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the isoxazole precursor . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The nitropyridine group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The thioether linkage allows for substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine group can participate in hydrogen bonding and electrostatic interactions, while the isoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties from synthesized derivatives in the provided evidence:

Key Observations :

- The target compound differs from analogs in by replacing pyrimidine-piperazine systems with a nitropyridine ring.

- Electron-withdrawing nitro groups (target) contrast with electron-donating substituents (e.g., methoxy in 7e), affecting electronic properties and solubility .

- Melting points and yields for analogs vary widely (e.g., 52–64% yields), suggesting synthetic challenges for nitro-containing derivatives.

Table 2: Enzyme Inhibition Profiles of Isoxazole Derivatives (Adapted from )

| Compound | Target Enzyme | Inhibition Type | Relative Potency |

|---|---|---|---|

| 3-(4-Nitrophenyl)isoxazole | GST | Non-competitive | Low |

| 3-(4-Bromophenyl)isoxazole | GST | Competitive | High |

| 3-(4-Chlorophenyl)isoxazole | GR | Non-competitive | High |

| Hypothetical Target Compound | HDAC/GST | To be determined | Unknown |

Insights :

- The nitro group on phenyl rings (e.g., 3-(4-nitrophenyl)isoxazole) correlates with reduced GST inhibition compared to bromine/chlorine substituents . However, the target’s nitro group on pyridine (vs. phenyl) may alter binding modes.

- Piperazine-linked analogs (e.g., 7f) are designed for HDAC inhibition, with molecular docking suggesting hydrophobic interactions at enzyme active sites . The target’s nitro group could enhance hydrogen bonding or steric hindrance, depending on the target enzyme.

Biological Activity

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a thioether linked to a nitropyridine moiety. Its molecular formula is C10H9N3O2S, and it has a molecular weight of 233.26 g/mol. The presence of the nitro group is significant as it can enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of nitropyridine possess significant inhibitory effects against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it shows potential as an acetylcholinesterase (AChE) inhibitor, with studies reporting IC50 values in the low micromolar range. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the disruption of cell cycle progression. A notable study reported that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes such as AChE, leading to decreased substrate turnover.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells, indicating an apoptotic mechanism.

Case Studies

Q & A

Basic Research Question

- NMR analysis : Compare experimental H and C NMR shifts with simulated spectra from databases like NIST Chemistry WebBook . Pay attention to deshielding effects from the nitro group on pyridine protons.

- Mass spectrometry : Cross-validate fragmentation patterns with high-resolution MS (HRMS) data from analogs (e.g., 5-nitropyridine derivatives) .

Advanced Research Question

Addressing discrepancies :

- For ambiguous NOESY or COSY peaks, employ dynamic NMR to detect conformational changes induced by the thioether linkage .

- Use X-ray crystallography to resolve steric clashes between the isoxazole methyl group and nitropyridine substituents .

What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Basic Research Question

- In vitro screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally similar compounds (e.g., thiadiazole-isoxazole hybrids) to identify substituent effects .

- Dose-response analysis : Use IC values to quantify potency, noting the nitro group’s role in enhancing electron-deficient interactions .

Advanced Research Question

Mechanistic studies :

- Perform molecular docking with UCSF Chimera to predict binding modes to targets like DNA gyrase or tubulin .

- Validate results via surface plasmon resonance (SPR) to measure binding kinetics .

How does the electronic nature of the 5-nitropyridin-2-yl group influence the compound’s reactivity and stability?

Basic Research Question

- Electron-withdrawing effects : The nitro group reduces electron density on the pyridine ring, stabilizing the thioether linkage against hydrolysis but increasing susceptibility to nucleophilic attack at the methyl position .

- Spectroscopic validation : IR spectroscopy can detect NO stretching vibrations (~1520 cm) to confirm electronic effects .

Advanced Research Question

Computational modeling :

- Use Gaussian or ORCA to calculate Mulliken charges and frontier molecular orbitals (FMOs), correlating with experimental reactivity trends .

What analytical methods are recommended for purity assessment and impurity profiling?

Basic Research Question

- HPLC-DAD/MS : Employ a C18 column with acetonitrile/water gradients to separate byproducts (e.g., unreacted nitropyridine-thiol) .

- Elemental analysis : Verify %C/H/N/S to confirm stoichiometry, especially for nitro-containing impurities .

Advanced Research Question

Advanced impurity tracking :

- LC-QTOF-MS identifies trace impurities (e.g., oxidation byproducts) by matching exact masses to synthetic intermediates .

How can structure-activity relationships (SARs) be systematically explored for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.